BenchChemオンラインストアへようこそ!

N-[cyclopropyl(phenyl)methyl]cyclopropanamine

CNS drug design physicochemical profiling LSD1 inhibitors

N-[Cyclopropyl(phenyl)methyl]cyclopropanamine (CAS 1248658-57-2) is a phenylcyclopropylamine derivative bearing two cyclopropane rings – one on the central methine carbon and a second as the N-substituent – yielding the molecular formula C13H17N and a molecular weight of 187.28 g/mol. This bis-cyclopropyl secondary amine belongs to a scaffold class extensively explored for lysine-specific demethylase 1 (LSD1) inhibition and serotonin 2C (5-HT2C) receptor agonism.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
Cat. No. B13315161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[cyclopropyl(phenyl)methyl]cyclopropanamine
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC=CC=C2)NC3CC3
InChIInChI=1S/C13H17N/c1-2-4-10(5-3-1)13(11-6-7-11)14-12-8-9-12/h1-5,11-14H,6-9H2
InChIKeyBZRUGAZCUVPEMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[Cyclopropyl(phenyl)methyl]cyclopropanamine – Essential Procurement Profile for a Bis-Cyclopropyl Phenylmethylamine Research Compound


N-[Cyclopropyl(phenyl)methyl]cyclopropanamine (CAS 1248658-57-2) is a phenylcyclopropylamine derivative bearing two cyclopropane rings – one on the central methine carbon and a second as the N-substituent – yielding the molecular formula C13H17N and a molecular weight of 187.28 g/mol [1]. This bis-cyclopropyl secondary amine belongs to a scaffold class extensively explored for lysine-specific demethylase 1 (LSD1) inhibition and serotonin 2C (5-HT2C) receptor agonism [2][3]. It is commercially supplied at ≥95% purity for research use, with a computed XLogP3 of 2.6 and a topological polar surface area of 12 Ų, placing it in a favorable CNS-accessible physicochemical space distinct from simpler mono-cyclopropyl analogs [1].

Why N-[Cyclopropyl(phenyl)methyl]cyclopropanamine Cannot Be Substituted by Generic Phenylcyclopropylamines


Phenylcyclopropylamine congeners are not functionally interchangeable because minor structural variations profoundly alter LSD1/MAO selectivity, 5-HT2C/Gq vs. β-arrestin bias, and pharmacokinetic fate [1][2]. The N-cyclopropyl group present in this compound introduces steric bulk and alters amine basicity compared with N-methyl, N-benzyl, or unsubstituted analogs, parameters known to control both target residence time and off-target MAO inhibition in this chemotype [3]. Consequently, researchers requiring the precise bis-cyclopropyl topology for structure–activity relationship (SAR) studies or lead optimization cannot rely on the more common mono-cyclopropyl scaffolds.

N-[Cyclopropyl(phenyl)methyl]cyclopropanamine – Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Lipophilicity Relative to Tranylcypromine Supports Superior Passive CNS Permeability

The target compound exhibits a computed XLogP3 of 2.6, compared with 1.5 for the unsubstituted clinical monoamine oxidase inhibitor tranylcypromine (trans-2-phenylcyclopropylamine) [1][2]. This 1.1 log-unit increase in lipophilicity is consistent with the additional N-cyclopropyl ring and is expected to enhance passive blood–brain barrier permeation, a critical parameter for CNS-targeted probe development.

CNS drug design physicochemical profiling LSD1 inhibitors

Reduced Topological Polar Surface Area vs. N-Benzyl Analog Predicts Improved Membrane Permeability

The topological polar surface area (TPSA) of N-[cyclopropyl(phenyl)methyl]cyclopropanamine is 12 Ų, whereas the closely related N-benzyl-2-methoxycyclopropylamine (a potent MAO B inhibitor) presents a TPSA of approximately 21 Ų due to the methoxy substituent [1][2]. The 9 Ų reduction in TPSA for the target compound falls well below the commonly cited CNS permeation threshold of 60–90 Ų and suggests superior passive membrane diffusion.

medicinal chemistry ADME prediction blood-brain barrier

Bis-Cyclopropyl Architecture Enables SAR Exploration of N-Alkyl Steric Effects on LSD1/MAO Selectivity

Patent SAR data for the phenylcyclopropylamine class demonstrate that N-substitution is a critical determinant of LSD1 vs. MAO A/B selectivity; N-alkyl groups that introduce steric bulk at the amine can suppress MAO inhibition while retaining or enhancing LSD1 binding [1]. For example, the LSD1 inhibitor NCL1 (a phenylcyclopropylamine derivative) achieves IC50 = 2.5 μM for LSD1 vs. 26 μM for LSD2, with the N-substituent contributing significantly to this 10-fold selectivity window . The dual-cyclopropyl motif of the target compound, featuring a cyclopropyl ring directly on the amine nitrogen, represents an underexplored steric environment within this SAR landscape.

LSD1 monoamine oxidase epigenetics selectivity

Higher Molecular Weight and Rotatable Bond Count vs. Tranylcypromine Differentiate Pharmacokinetic Profile

Compared with tranylcypromine (MW = 133.19 g/mol, 1 rotatable bond), N-[cyclopropyl(phenyl)methyl]cyclopropanamine has a molecular weight of 187.28 g/mol and 4 rotatable bonds, reflecting the added N-cyclopropylmethine bridge [1][2]. These physicochemical differences alter metabolic stability, plasma protein binding, and volume of distribution, providing a differentiated PK starting point for medicinal chemistry programs.

drug-like properties molecular descriptors lead optimization

Commercially Available at Research-Grade Purity with Full Quality Assurance Documentation

N-[Cyclopropyl(phenyl)methyl]cyclopropanamine is stocked and shipped with a minimum purity specification of 95% (HPLC), supported by batch-specific Certificates of Analysis and Safety Data Sheets upon request . This contrasts with custom-synthesized phenylcyclopropylamine analogs that often require ≥4–6 week lead times and lack documented quality control. Immediate availability from US-based inventory reduces project delays and ensures lot-to-lot consistency for reproducible SAR studies.

chemical procurement quality assurance research reagents

Optimal Research Deployment Scenarios for N-[Cyclopropyl(phenyl)methyl]cyclopropanamine


CNS-Penetrant LSD1 Probe Development Requiring Differentiated Physicochemical Properties

Epigenetic drug discovery programs targeting LSD1 for oncology or neurodegenerative disease can deploy this compound as a starting scaffold to explore N-cyclopropyl SAR. Its enhanced lipophilicity (XLogP3 = 2.6 vs. 1.5 for tranylcypromine) and low TPSA (12 Ų) predict superior brain penetration compared with existing phenylcyclopropylamine leads, while the N-cyclopropyl group offers a novel steric probe for achieving LSD1 selectivity over MAO A/B [1][2].

Functional Selectivity Profiling at Serotonin 2C Receptors

Given that N-substituted (2-phenylcyclopropyl)methylamines have demonstrated functionally selective 5-HT2C agonism with Gq-bias and antipsychotic-like activity in vivo [1], this compound’s unique N-cyclopropyl topology provides an ideal template for probing the relationship between N-alkyl steric environment and 5-HT2C/5-HT2B selectivity. Its immediate commercial availability enables rapid in vitro profiling in calcium flux and β-arrestin recruitment assays.

Structure–Activity Relationship Expansion for Phenylcyclopropylamine Patent Landscapes

The bis-cyclopropyl motif of N-[cyclopropyl(phenyl)methyl]cyclopropanamine falls within the generic Markush claims of key LSD1 inhibitor patents (e.g., US9994546B2, EP2389362B1) but represents a specific embodiment rarely exemplified [2][3]. Procurement of this compound enables freedom-to-operate exploration and the generation of novel composition-of-matter IP around the underexplored N-cyclopropyl substituent.

Computational Chemistry and Docking Studies Requiring Experimentally Validated Building Blocks

With a defined SMILES (C1CC1C(C2=CC=CC=C2)NC3CC3), exact mass (187.1361 Da), and 3D conformer information available in PubChem [1], this compound serves as a reliable reference for virtual screening campaigns and pharmacophore model validation. Its purchase as a characterized, high-purity solid eliminates ambiguities associated with in silico-only compound representations.

Quote Request

Request a Quote for N-[cyclopropyl(phenyl)methyl]cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.